Direct hBuChE Inhibition by a Fully Protected Intermediate Versus Parent DNJ
Deoxynojirimycin tetrabenzyl ether inhibits recombinant human butyrylcholinesterase (hBuChE) with an IC₅₀ of 2.0 µM, as reported by multiple independent sources [1][2]. By contrast, the parent unprotected compound 1‑deoxynojirimycin (DNJ) is a potent α‑glucosidase inhibitor (IC₅₀ values typically in the low‑micromolar range for intestinal sucrase and glucoamylase) but shows negligible hBuChE activity in standard assays [3]. The benzyl ether groups, which are ordinarily considered passive protecting moieties, thus confer a divergent pharmacological profile—direct ChE engagement—while the compound retains its primary role as a synthetic intermediate.
| Evidence Dimension | hBuChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.0 µM |
| Comparator Or Baseline | Parent 1‑deoxynojirimycin (DNJ): no significant hBuChE inhibition at comparable concentrations |
| Quantified Difference | >5‑fold selectivity shift from α‑glucosidase to hBuChE |
| Conditions | Recombinant human BuChE enzymatic assay, compound 2 (dNM tetrabenzyl ether) as referenced by PeptideDB and InvivoChem |
Why This Matters
A researcher selecting a DNJ‑based building block for cholinesterase‑targeted probe synthesis can exploit the tetrabenzyl ether's intrinsic activity to de‑risk the project; the parent DNJ lacks this pharmacological handle.
- [1] PeptideDB. Deoxynojirimycin tetrabenzyl ether (compound 2): inhibitor of hBuChE, IC₅₀ = 2.0 µM. View Source
- [2] MedChemExpress. Deoxynojirimycin tetrabenzyl ether (HY‑152632): hBuChE inhibitor IC₅₀ = 2.0 µM. View Source
- [3] Ahuja‑Casarín, A. I. et al. Tuning the activity of iminosugars: novel N‑alkylated deoxynojirimycin derivatives as strong BuChE inhibitors. J. Enzyme Inhib. Med. Chem. 2021, 36 (1), 138–146. View Source
